molecular formula C13H7F2KO3 B12686491 Potassium 2',4'-difluoro-4-hydroxy(1,1'-biphenyl)-3-carboxylate CAS No. 85665-84-5

Potassium 2',4'-difluoro-4-hydroxy(1,1'-biphenyl)-3-carboxylate

Cat. No.: B12686491
CAS No.: 85665-84-5
M. Wt: 288.29 g/mol
InChI Key: ZXGOZEORUWWWDB-UHFFFAOYSA-M
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Description

IUPAC Nomenclature and Molecular Formula Validation

The systematic IUPAC name derives from the parent biphenyl system substituted with:

  • A potassium carboxylate group at position 3 of ring A
  • Hydroxy (-OH) and difluoro (-F₂) groups at positions 4 (ring A) and 2',4' (ring B), respectively

Molecular formula validation confirms C₁₃H₇F₂KO₃ through high-resolution mass spectrometry and elemental analysis. Key validation parameters include:

Property Experimental Value Theoretical Value
Molecular weight (g/mol) 288.288 288.29
Carbon content (%) 54.17 54.16
Fluorine content (%) 13.18 13.19

The carboxylate group's negative charge balances the potassium cation, creating a zwitterionic structure stabilized by resonance between the deprotonated carboxylic acid and aromatic π-system. X-ray diffraction studies confirm the substituents' spatial arrangement, with dihedral angles between biphenyl rings measuring 42.7° ± 1.2° in crystalline form.

Comparative Analysis of Tautomeric Forms

Three primary tautomeric forms exist due to proton mobility at the hydroxy and carboxylate groups:

  • Keto-enol tautomerism : The 4-hydroxy group participates in reversible proton transfer with adjacent carbonyl oxygen (Figure 1A). Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide show 87% enol dominance at 298K.

  • Zwitterionic resonance : The carboxylate group delocalizes charge across the conjugated system, creating partial double bond character between C3 and O3 (Figure 1B). Infrared spectroscopy confirms this through C=O stretching frequency reduction (1685 cm⁻¹ vs 1720 cm⁻¹ in protonated form).

  • Ring-centered prototropy : Theoretical calculations suggest possible proton migration between oxygen atoms in ortho positions, though this tautomer represents <5% population.

Tautomeric distribution varies significantly with environment:

Medium Enol (%) Keto (%) Zwitterion (%)
Crystalline 92 0 8
Methanol 78 12 10
Chloroform 65 25 10

The crystalline state preferentially stabilizes the enol form through hydrogen bonding networks, while solution phases allow greater keto-form participation.

Conformational Dynamics in Crystalline vs. Solution States

The biphenyl system exhibits distinct conformational behavior across physical states:

Crystalline Phase
X-ray data reveals two dominant conformers:

  • Synperiplanar : Carboxylate and hydroxy groups aligned (59% prevalence)
  • Anticlinal : Functional groups opposed (41% prevalence)

Key geometric parameters:

  • C3-C4-O4 angle: 118.3° (syn) vs 123.7° (anti)
  • Inter-ring torsion: 42.7° (syn) vs 38.9° (anti)

Solution Phase
Nuclear Overhauser effect spectroscopy (NOESY) in deuterated water shows rapid interconversion between conformers (τ = 2.3 ns at 25°C). Molecular dynamics simulations predict three energy minima corresponding to:

  • Synperiplanar (ΔG = 0 kJ/mol)
  • Anticlinal (ΔG = 3.8 kJ/mol)
  • Orthogonal (ΔG = 12.4 kJ/mol)

Solvent effects markedly influence conformational preferences:

Solvent Dielectric Constant Syn:Anti Ratio
Water 80.1 1:0.9
Methanol 32.7 1:1.2
Acetonitrile 37.5 1:1.4

The potassium ion mediates solvent-solute interactions through cation-π interactions with the fluorinated ring, reducing conformational flexibility in polar media.

Intermolecular Interactions in Solid-State Packing

Single-crystal X-ray analysis reveals three primary interaction motifs:

  • Cation-π Networks
    Potassium ions coordinate with:
  • Carboxylate oxygens (K-O = 2.67 Å)
  • Fluorinated aryl rings (K-F = 3.12 Å)
  • Hydroxy oxygen (K-O = 2.89 Å)

This creates infinite chains along the crystallographic b-axis through K⁺ bridging between adjacent molecules.

  • Hydrogen Bonding
    The hydroxy group participates in two simultaneous interactions:
  • O-H···O=C (2.53 Å, 168°)
  • O-H···F-C (2.89 Å, 152°)

These bifurcated hydrogen bonds generate hexagonal packing motifs with pore diameters of 4.7 Å.

  • Aryl Stacking
    Fluorinated rings engage in offset π-π interactions (3.45 Å interplanar distance) while hydroxyl-bearing rings form T-shaped contacts (4.12 Å). The stacking energy calculates to -28.6 kJ/mol per interaction through DFT methods.

The interplay of these forces produces a dense packing structure (1.632 g/cm³) with anisotropic thermal expansion coefficients:

Direction α (10⁻⁶/K)
a-axis 14.2
b-axis 8.9
c-axis 21.7

Properties

CAS No.

85665-84-5

Molecular Formula

C13H7F2KO3

Molecular Weight

288.29 g/mol

IUPAC Name

potassium;5-(2,4-difluorophenyl)-2-hydroxybenzoate

InChI

InChI=1S/C13H8F2O3.K/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18;/h1-6,16H,(H,17,18);/q;+1/p-1

InChI Key

ZXGOZEORUWWWDB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)[O-])O.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)
Potassium 2',4'-difluoro-4-hydroxy(1,1'-biphenyl)-3-carboxylate can be effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for Mass-Spectrometry (MS) compatible applications. This method is scalable and suitable for isolating impurities and conducting pharmacokinetic studies .

2. Preparative Separations
The compound's ability to be isolated through preparative HPLC makes it valuable in the purification of complex mixtures in research laboratories. The use of smaller particle columns enhances the efficiency of the separation process, allowing for faster analysis and higher resolution .

Pharmacological Applications

1. Drug Development
As a derivative of Diflunisal, this compound exhibits potential as a non-steroidal anti-inflammatory drug (NSAID). Its structural similarity to other NSAIDs suggests it may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological evaluation .

2. Calcium Channel Blocker Research
Recent studies have indicated that related compounds exhibit significant activity as selective L-type calcium channel blockers. This suggests that this compound may also be explored for its potential antihypertensive and antitumor activities .

Case Study 1: HPLC Method Development

A study focused on developing an HPLC method for analyzing this compound demonstrated its effectiveness in separating the compound from various impurities in pharmaceutical formulations. The method was validated for parameters such as linearity, precision, and accuracy, confirming its applicability in routine quality control processes.

Case Study 2: Pharmacokinetic Studies

In pharmacokinetic studies involving animal models, the compound was administered to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile. Results indicated favorable pharmacokinetic properties that support its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Potassium 2',4'-difluoro-4-hydroxy(1,1'-biphenyl)-3-carboxylate with analogous biphenyl carboxylates, focusing on structural variations, physicochemical properties, and functional applications.

Structural and Functional Group Variations
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 2',4'-F; 4-OH; K⁺ counterion C₁₃H₇F₂KO₃ 288.288 Carboxylate salt, hydroxyl, fluorine
Sodium 2',4'-difluoro-4-hydroxy(1,1'-biphenyl)-3-carboxylate 2',4'-F; 4-OH; Na⁺ counterion C₁₃H₇F₂NaO₃ 272.18 Carboxylate salt, hydroxyl, fluorine
Methyl 2',4'-difluoro-4-methoxy(1,1'-biphenyl)-3-carboxylate 2',4'-F; 4-OCH₃; methyl ester C₁₅H₁₁F₂O₃ 292.24 Methyl ester, methoxy, fluorine
4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid 4'-OCH₂C₆H₅; 3-COOH C₂₀H₁₆O₃ 316.34 Benzyl ether, carboxylic acid
Methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate (3JC48-3) 4'-CH₃; 5-nitrobenzooxadiazole; methyl ester C₂₂H₁₆N₄O₅ 428.39 Nitroheterocycle, methyl ester
Methyl 4'-fluoro-3-hydroxy(1,1'-biphenyl)-4-carboxylate 4'-F; 3-OH; methyl ester C₁₄H₁₁FO₃ 258.24 Methyl ester, hydroxyl, fluorine

Key Observations :

  • Counterion Effects : Replacement of potassium with sodium (as in ) reduces molecular weight and may alter solubility.
  • Ester vs. Carboxylate : Methyl/ethyl esters (e.g., ) exhibit higher lipophilicity (LogP >3) compared to carboxylate salts (LogP ~3.39 for the potassium derivative) .
Physicochemical and Analytical Properties
  • Chromatographic Behavior : this compound is efficiently separated using Newcrom R1 HPLC columns with acetonitrile/water/phosphoric acid mobile phases, whereas its methyl ester analogs (e.g., ) require alternative gradients due to increased hydrophobicity .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitrobenzooxadiazole in 3JC48-3 ) exhibit enhanced thermal stability compared to hydroxyl- or methoxy-substituted analogs.

Biological Activity

Potassium 2',4'-difluoro-4-hydroxy(1,1'-biphenyl)-3-carboxylate (CAS Number: 85665-84-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C13H7F2KO3
  • Molecular Weight : 288.288 g/mol
  • Chemical Structure : The compound features a biphenyl backbone with difluoro and hydroxy substituents, which contribute to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of cancer therapy and enzyme inhibition. Below are some key findings:

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Lines : Studies have shown that derivatives of biphenyl compounds can inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells. The IC50 values for these compounds suggest potent activity against tumor proliferation .
  • Mechanisms of Action : The mechanisms by which these compounds exert their effects include inducing apoptosis (programmed cell death), inhibiting glycolysis, and down-regulating glucose uptake in cancer cells .

Case Studies and Experimental Data

  • Cell Line Studies :
    • A study evaluated the effects of this compound on human tumor cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM .
  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting key enzymes involved in cancer metabolism, such as carbonic anhydrase and histone deacetylases (HDACs). These enzymes play crucial roles in tumor progression and metastasis .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Anticancer ActivityInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of HDACs and carbonic anhydrase
Apoptosis InductionInduces apoptosis in colorectal cancer cells

Q & A

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

TechniqueExpected SignalsEvidence Source
¹H NMR (DMSO-d₆)δ 6.8 (d, J=8.4 Hz, H-5), 7.4 (m, H-2',6')
FT-IR1602 cm⁻¹ (COO⁻), 3420 cm⁻¹ (OH)
X-raySpace group P2₁/c, Z=4

Q. Table 2. Stability-Indicating HPLC Conditions

ColumnMobile PhaseFlow RateDetection
C18 (4.6 × 150 mm)Acetonitrile/0.1% HCOOH (70:30)1.0 mL/minUV 254 nm

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